Cas no 384796-15-0 ((2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide)

(2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide
- 384796-15-0
- F1260-1133
- (Z)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methoxybenzamide
- N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methoxybenzamide
- AKOS002167852
- (2Z)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(2-PHENYLETHYL)PROP-2-ENAMIDE
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- インチ: 1S/C29H24Cl2N2O4/c1-36-22-10-7-20(8-11-22)28(34)33-26(29(35)32-16-15-19-5-3-2-4-6-19)18-23-12-14-27(37-23)24-17-21(30)9-13-25(24)31/h2-14,17-18H,15-16H2,1H3,(H,32,35)(H,33,34)/b26-18-
- InChIKey: LJMMMVIWUBCPKI-ITYLOYPMSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1=CC=C(/C=C(/C(NCCC2C=CC=CC=2)=O)\NC(C2C=CC(=CC=2)OC)=O)O1)Cl
計算された属性
- せいみつぶんしりょう: 534.1113126g/mol
- どういたいしつりょう: 534.1113126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 80.6Ų
(2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1260-1133-50mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1260-1133-25mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1260-1133-2mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1260-1133-1mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1260-1133-75mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1260-1133-5μmol |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1260-1133-40mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1260-1133-3mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1260-1133-10mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA85706-25mg |
(2Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
384796-15-0 | 25mg |
$310.00 | 2023-12-30 |
(2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 関連文献
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(2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamideに関する追加情報
(2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide
The compound with CAS No. 384796-15-0, known as (2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of enamides, which are derivatives of enamine and amide functional groups. Its structure features a conjugated system with multiple aromatic rings, including a furan ring and phenyl groups, making it an interesting subject for both synthetic and analytical chemistry studies.
The molecule's structure is characterized by a central propenamide backbone, which is substituted at the 3-position by a 5-(2,5-dichlorophenyl)furan moiety and at the 2-position by a 4-methoxyphenyl group. Additionally, the amide nitrogen is substituted by a 2-phenylethyl group. This combination of substituents introduces significant steric and electronic effects, which can influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of this compound in various fields. For instance, its unique electronic properties make it a promising candidate for applications in optoelectronics. Researchers have explored its use in organic light-emitting diodes (OLEDs) due to its ability to emit light at specific wavelengths when subjected to an electric current. The presence of electron-withdrawing groups like the dichlorophenyl and methoxyphenyl substituents enhances its fluorescence quantum yield, making it suitable for high-efficiency OLED applications.
In addition to its electronic applications, this compound has shown potential in medicinal chemistry. Its structure resembles certain bioactive molecules, prompting investigations into its ability to modulate cellular signaling pathways. Preliminary in vitro studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression. However, further research is required to validate these findings and assess its pharmacokinetic properties.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the furan ring via cyclization reactions and the subsequent introduction of substituents through nucleophilic aromatic substitution or coupling reactions. The stereochemistry at the propenamide position is critical and is typically controlled using chiral auxiliaries or asymmetric catalysis.
From an analytical standpoint, this compound presents challenges due to its complex structure and low solubility in common solvents. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm its structure and study its conformational dynamics. These studies have revealed that the molecule adopts a rigid conformation due to conjugation across the aromatic rings and the enamide system.
In terms of environmental impact, this compound has not been extensively studied; however, its persistence in aquatic environments and potential bioaccumulation are areas of concern. Regulatory agencies may require further testing to determine its safety profile before it can be widely commercialized.
In conclusion, (2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide represents a fascinating example of modern organic synthesis with diverse potential applications. Its unique properties make it a valuable addition to both academic research and industrial development pipelines.
384796-15-0 ((2Z)-3-5-(2,5-dichlorophenyl)furan-2-yl-2-(4-methoxyphenyl)formamido-N-(2-phenylethyl)prop-2-enamide) 関連製品
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